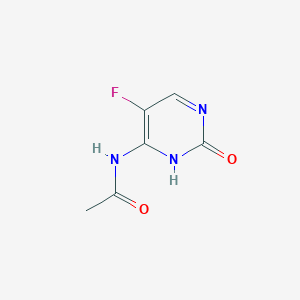
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a fluorine atom at the 5th position and an acetamide group at the 4th position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide typically involves the reaction of 5-fluorouracil with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-fluorouracil
Reagent: Acetic anhydride
Conditions: The reaction is usually conducted at elevated temperatures, around 100-150°C, in the presence of a catalyst such as sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The fluorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-(5-fluoro-2,4-dioxo-1,2-dihydropyrimidin-4-yl)acetamide.
Reduction: Formation of N-(5-fluoro-2-hydroxy-1,2-dihydropyrimidin-4-yl)acetamide.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes in rapidly dividing cells, such as cancer cells. The fluorine atom at the 5th position enhances its binding affinity to the target enzymes, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be compared with other similar compounds, such as:
5-fluorouracil: A widely used anticancer drug with a similar pyrimidine structure but without the acetamide group.
N-(5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: Another pyrimidine derivative with a benzamide group instead of an acetamide group.
5-fluorocytidine: A nucleoside analog with a similar fluorinated pyrimidine base.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
2711-88-8 |
|---|---|
Molekularformel |
C6H6FN3O2 |
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C6H6FN3O2/c1-3(11)9-5-4(7)2-8-6(12)10-5/h2H,1H3,(H2,8,9,10,11,12) |
InChI-Schlüssel |
QVYCPSLFHSYJLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=NC(=O)N1)F |
Kanonische SMILES |
CC(=O)NC1=C(C=NC(=O)N1)F |
Key on ui other cas no. |
2711-88-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















